molecular formula C13H17N3O2 B4182720 N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide

N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide

Cat. No. B4182720
M. Wt: 247.29 g/mol
InChI Key: XVBYWFPOYJJSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide, also known as FK866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme that is essential for cellular metabolism and energy production. FK866 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.

Mechanism of Action

N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide works by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is essential for cellular metabolism and energy production, and its depletion leads to metabolic stress and ultimately cell death. Cancer cells are particularly sensitive to NAD+ depletion because they have higher metabolic demands than normal cells.
Biochemical and Physiological Effects
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to induce cell death in cancer cells through a variety of mechanisms, including apoptosis, autophagy, and necrosis. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide is its potency as an NAMPT inhibitor. It has been shown to be more potent than other NAMPT inhibitors, such as APO866 and CHS-828. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide. One area of interest is the development of more soluble analogs of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide that can be administered in vivo. Additionally, there is interest in studying the combination of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide with other anticancer agents to enhance its efficacy. Finally, there is interest in studying the potential use of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide in the treatment of inflammatory diseases and other non-cancerous conditions.

Scientific Research Applications

N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide works by depleting NAD+ levels in cancer cells, leading to metabolic stress and ultimately cell death. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12-3-1-9-16(12)10-2-6-15-13(18)11-4-7-14-8-5-11/h4-5,7-8H,1-3,6,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBYWFPOYJJSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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